7-Benzyl-O-esculetin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Benzyl-O-esculetin is a naturally occurring compound belonging to the coumarin family. It has gained significant attention due to its potential benefits in various scientific fields, ranging from medicine to material sciences. This compound is a derivative of esculetin, which is known for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-O-esculetin typically involves the benzylation of esculetin. The benzylation process involves the reaction of esculetin with benzyl bromide in the presence of a base such as potassium carbonate under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 7-Benzyl-O-esculetin undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Antiviral Activity

- 7-Benzyl-O-esculetin has been identified as a lead compound for developing antiviral drugs, particularly targeting hepatitis B virus (HBV) and other viral infections. Studies indicate that derivatives of esculetin exhibit significant anti-HBV activity, with modifications at the 7 position enhancing this effect .

- Antitumor Properties

- Antioxidant Activity

- Neuroprotective Effects

- Anti-inflammatory Effects

Biochemical Research Applications

- Organic Synthesis

- Metabolite Studies

Comparative Analysis with Other Coumarins

To illustrate the unique attributes of this compound compared to other coumarins, the following table summarizes key differences:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Esculetin | Parent compound; lacks benzyl group | Exhibits antiviral activity but less potent than derivatives |

| 6-Hydroxycoumarin | Hydroxy group at C-6 | Primarily studied for antioxidant properties |

| 7-Hydroxycoumarin | Hydroxy group at C-7; no benzyl substituent | Similar antiviral properties but less solubility |

| 4-Methylesculetin | Methyl group at C-4 | Enhanced lipophilicity; studied for anti-inflammatory effects |

The presence of the benzyl group in this compound distinguishes it from these compounds by potentially enhancing solubility and modifying biological activity, making it particularly promising for pharmaceutical applications.

Mécanisme D'action

The mechanism of action of 7-Benzyl-O-esculetin involves several molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals produced during oxidative stress, thereby protecting cells from damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

Anticancer Activity: this compound induces apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Comparaison Avec Des Composés Similaires

Esculetin (6,7-dihydroxycoumarin): The parent compound of 7-Benzyl-O-esculetin, known for its antioxidant and anti-inflammatory properties.

Esculin (6,7-dihydroxycoumarin-6-glucoside): A natural glucoside of esculetin, commonly found in plants.

Fraxin (6,7-dihydroxycoumarin-8-glucoside): Another glucoside derivative with similar pharmacological activities.

Uniqueness: this compound is unique due to the presence of the benzyl group, which enhances its lipophilicity and potentially its biological activity. This modification can lead to improved pharmacokinetic properties and increased efficacy in certain applications .

Activité Biologique

7-Benzyl-O-esculetin is a derivative of esculetin, a natural coumarin compound known for its diverse pharmacological activities. This article explores the biological activities of this compound, focusing on its anticancer, anti-inflammatory, antioxidant, and hepatoprotective properties, alongside relevant case studies and research findings.

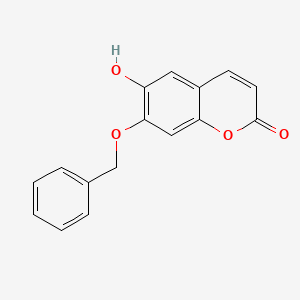

Chemical Structure

This compound can be structurally represented as follows:

This compound retains the core structure of esculetin while incorporating a benzyl group, which may enhance its biological activity compared to the parent compound.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:

- Inhibition of Cell Proliferation : Studies have demonstrated that this compound inhibits the proliferation of cancer cells by disrupting cell cycle progression and inducing G1 phase arrest. This is associated with the downregulation of cyclins and cyclin-dependent kinases (CDKs) .

- Mechanistic Insights : The compound has been identified as a potential inhibitor of the Wnt/β-catenin signaling pathway, which is crucial in many cancers. By binding to β-catenin, this compound prevents its interaction with TCF/LEF transcription factors, thereby inhibiting tumor growth .

2. Anti-inflammatory Effects

This compound possesses notable anti-inflammatory properties:

- Reduction of Inflammatory Markers : The compound has been shown to decrease levels of nitric oxide (NO) and prostaglandins in inflammatory models, which contributes to its efficacy in reducing inflammation .

- Mechanisms : It inhibits the expression of matrix metalloproteinases (MMPs) and adhesion molecules, thereby limiting leukocyte adhesion and migration to inflamed tissues .

3. Antioxidant Activity

The antioxidant capacity of this compound is significant:

- Scavenging Free Radicals : The compound demonstrates a strong ability to scavenge free radicals, reducing oxidative stress in various biological systems .

- Protective Effects : In vitro studies indicate that it protects cells from oxidative damage by enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

4. Hepatoprotective Properties

The hepatoprotective effects of this compound have been documented:

- Liver Injury Models : Studies involving animal models subjected to hepatotoxic agents (e.g., carbon tetrachloride) showed that treatment with this compound significantly reduced liver enzyme levels (ALT and AST), indicating protection against liver damage .

Case Studies

Propriétés

IUPAC Name |

6-hydroxy-7-phenylmethoxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c17-13-8-12-6-7-16(18)20-14(12)9-15(13)19-10-11-4-2-1-3-5-11/h1-9,17H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMATZIOKUNXOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C3C=CC(=O)OC3=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.